
1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethoxy groups attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of naphthalene derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . Another approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a pre-functionalized naphthalene .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to optimize the production process and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and reduced naphthalene derivatives .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorinated groups enhance its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This can lead to modulation of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
- 1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene
- Trifluoromethylbenzene
- Trifluoromethoxynaphthalene
Comparison: Compared to similar compounds, 1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene is unique due to the specific positioning of the difluoromethyl and trifluoromethoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it particularly valuable in various applications .
Propiedades
Fórmula molecular |
C12H7F5O |
|---|---|
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-7-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)9-3-1-2-7-4-5-8(6-10(7)9)18-12(15,16)17/h1-6,11H |
Clave InChI |
SXECFWDDGYCJPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)


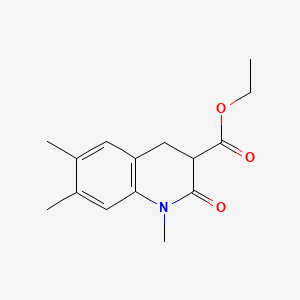

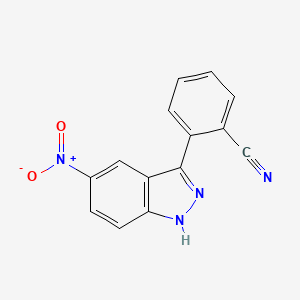
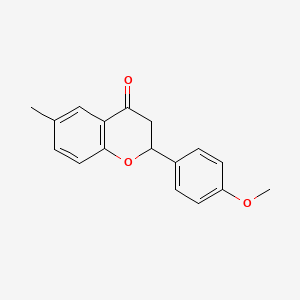
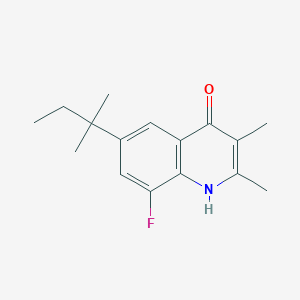

![5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15065451.png)
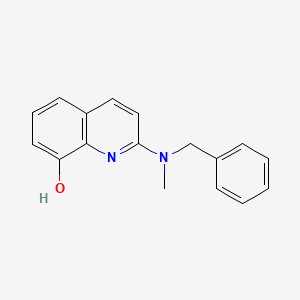
![2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15065466.png)


